molecular formula C15H23N3 B13111506 2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 88327-78-0

2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B13111506
CAS No.: 88327-78-0
M. Wt: 245.36 g/mol
InChI Key: LHRGGMDDKAFAPB-UHFFFAOYSA-N
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Description

2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound This compound features a pyridine ring and a pyrazine ring, making it a part of the broader class of pyrrolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the desired pyrrolo[1,2-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine stands out due to its unique combination of a pyridine ring and a pyrazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88327-78-0

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

2-(2-pyridin-4-ylethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C15H23N3/c1-2-9-18-12-11-17(13-15(18)3-1)10-6-14-4-7-16-8-5-14/h4-5,7-8,15H,1-3,6,9-13H2

InChI Key

LHRGGMDDKAFAPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCN(CC2C1)CCC3=CC=NC=C3

Origin of Product

United States

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